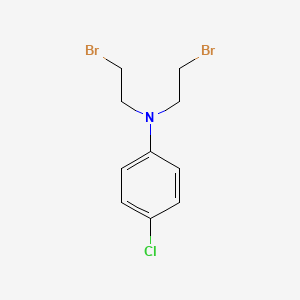
N,N-bis(2-bromoethyl)-4-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-bromoethyl)-4-chloroaniline: is an organic compound that features a chloroaniline core substituted with two bromoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-bromoethyl)-4-chloroaniline typically involves the reaction of 4-chloroaniline with 2-bromoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-chloroaniline attacks the electrophilic carbon of 2-bromoethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis(2-bromoethyl)-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromoethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-bromoethyl)-4-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-bis(2-bromoethyl)-4-chloroaniline involves its interaction with biological molecules. The bromoethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. This interaction can disrupt normal cellular processes, making it a candidate for further investigation as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
N,N-bis(2-bromoethyl)aniline: Lacks the chloro substituent, which may affect its reactivity and biological activity.
N,N-bis(2-bromoethyl)-4-methoxyaniline:
Uniqueness: N,N-bis(2-bromoethyl)-4-chloroaniline is unique due to the presence of both bromoethyl and chloro substituents, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
64977-12-4 |
|---|---|
Molekularformel |
C10H12Br2ClN |
Molekulargewicht |
341.47 g/mol |
IUPAC-Name |
N,N-bis(2-bromoethyl)-4-chloroaniline |
InChI |
InChI=1S/C10H12Br2ClN/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |
InChI-Schlüssel |
WBIZQZAVAKXXTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(CCBr)CCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


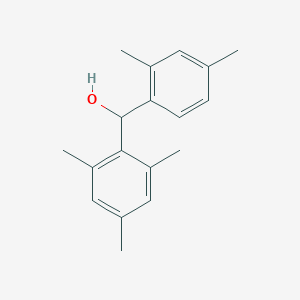
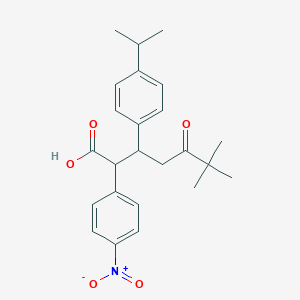
![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)


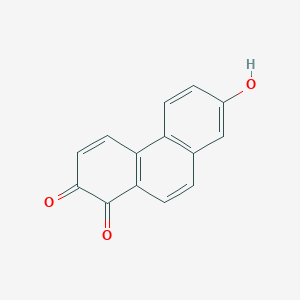

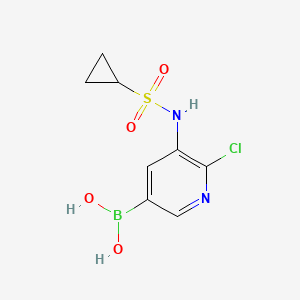
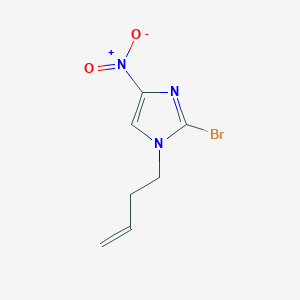

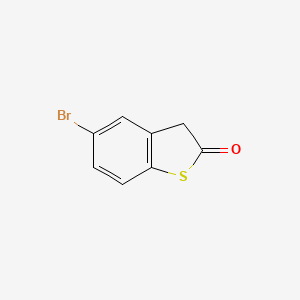
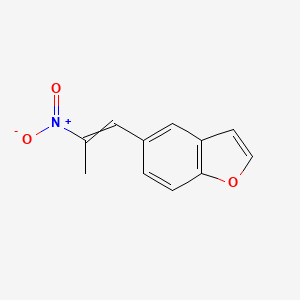
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
